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Compound of Interest

4-Acetyl-2-hydroxy-5-
Compound Name:
nitrobenzonitrile

Cat. No.: B13127187

Get Quote

\ J

Core Intermediate for Heterocyclic Pharmacophore Synthesis

Chemical Identity & Structural Significance[1][2][3]

4-Acetyl-2-hydroxy-5-nitrobenzonitrile is a highly functionalized aromatic scaffold utilized as
a critical building block in the synthesis of fused heterocyclic systems, particularly quinazolines,
cinnolines, and benzoxazoles found in kinase inhibitors and antiviral agents.

While the parent compound (4-Acetyl-2-hydroxybenzonitrile) is well-indexed, the 5-nitro
derivative represents a specific downstream intermediate generated largely in situ or as a
custom synthesis target for high-value medicinal chemistry campaigns.

Compound Data
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Specification

Chemical Name

4-Acetyl-2-hydroxy-5-nitrobenzonitrile

Parent Scaffold CAS

343339-02-6 (4-Acetyl-2-hydroxybenzonitrile)

Molecular Formula CoHsN204
Molecular Weight 206.16 g/mol
SMILES CC(=0)C1=C(C=C(C(=C1)[O-])C#N)O
Appearance Yellow to orange crystalline solid (Predicted)
N Soluble in DMSO, DMF, EtOAc; Sparingly
Solubility ]
soluble in water

) ~6.5 (Phenolic OH, enhanced acidity due to -

pKa (Predicted)

NO:2 and -CN)

Structural Logic & Reactivity

The molecule features a "push-pull" electronic system that dictates its unique reactivity:

» 2-Hydroxy Group (Donor): Acts as a strong ortho/para activator, directing electrophilic

substitution and serving as a nucleophile for cyclization.

o 5-Nitro Group (Acceptor): Introduced regioselectively; serves as a latent amine for

subsequent heterocycle formation (e.g., reduction to aniline).

o 4-Acetyl Group: Provides an electrophilic carbonyl center for condensation reactions (e.g.,

with hydrazines or amidines).

» 1-Nitrile Group: Enhances the acidity of the phenol and serves as a precursor to amides,

acids, or tetrazoles.

Synthetic Utility & Mechanism

The synthesis of 4-Acetyl-2-hydroxy-5-nitrobenzonitrile is a classic example of

regioselective electrophilic aromatic substitution (EAS). The placement of the nitro group is
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governed by the cooperative and competitive directing effects of the substituents on the parent
scaffold, 4-Acetyl-2-hydroxybenzonitrile.

Regioselectivity Analysis

e -OH (Position 2): Strong activator. Directs ortho (Pos 3) and para (Pos 5).

e -CN (Position 1): Moderate deactivator. Directs meta (Pos 3, 5).

e -Acetyl (Position 4): Moderate deactivator. Directs meta (Pos 2, 6).

Conclusion: The 5-position is the thermodynamic and kinetic favorite for nitration because it is:
o Para to the strong activator (-OH).

e Meta to the nitrile (-CN).

» Sterically less hindered than position 3 (which is flanked by -OH and -Acetyl).

Synthesis Pathway Diagram

The following diagram illustrates the synthesis from the parent nitrile and its downstream
conversion into a quinazoline scaffold.
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Caption: Regioselective nitration of 4-Acetyl-2-hydroxybenzonitrile followed by reduction and
cyclization.

Experimental Protocols
Synthesis of 4-Acetyl-2-hydroxy-5-nitrobenzonitrile

Safety Note: Nitration reactions are exothermic. Maintain strict temperature control to prevent
runaway reactions or polynitration.

Preparation: Charge a 3-neck round-bottom flask with sulfuric acid (H2SOa, 98%). Cool to 0—
5°C using an ice-salt bath.

Substrate Addition: Slowly add 4-Acetyl-2-hydroxybenzonitrile (CAS 343339-02-6) portion-
wise. Ensure the internal temperature does not exceed 10°C. Stir until fully dissolved.

Nitration: Prepare a mixture of fuming nitric acid (HNOs) and H2SOa (1:1 ratio).[1] Add this
mixture dropwise to the reaction vessel over 30 minutes, maintaining temperature <5°C.
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o Mechanistic Insight: The low temperature favors mono-nitration at the most activated
position (C5) and suppresses oxidation of the acetyl group.

e Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) for 2
hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.

e Quenching: Pour the reaction mixture slowly onto crushed ice/water (500 mL) with vigorous
stirring. The product should precipitate as a yellow/orange solid.

« |solation: Filter the solid, wash copiously with cold water to remove acid (check pH of filtrate).

 Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography
(Gradient: 0-40% EtOAc in Hexanes) to yield the title compound.

Analytical Characterization (Expected)
e 1H NMR (400 MHz, DMSO-ds):

o 0 11.5 (s, 1H, -OH, exchangeable)

[e]

0 8.6 (s, 1H, Ar-H, C6 position)

o

0 8.3 (s, 1H, Ar-H, C3 position)

[¢]

5 2.6 (s, 3H, -COCHs)

[¢]

Note: The absence of coupling (singlets) confirms the para-relationship of the protons,
supporting the 1,2,4,5-substitution pattern.

e IR (ATR):
o ~2230 cm~1 (C=N stretch)
o ~1680 cm~1 (C=0 ketone stretch)

o ~1530, 1350 cm~t (NO2 asymmetric/symmetric stretch)

Downstream Applications in Drug Discovery[4]

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13127187?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

This scaffold is particularly valuable for synthesizing EGFR and VEGFR kinase inhibitors where
the benzonitrile core mimics the adenine binding pocket of ATP.

Synthesis of Quinazoline Cores

The 5-nitro group is typically reduced to an amine (using Fe/NH4Cl or H2/Pd-C). The resulting
5-amino-4-acetyl moiety undergoes cyclization with reagents like:

e Urea: Forms quinazolin-2-ones.
e Formamide: Forms quinazolines.

e Guanidine: Forms 2-aminoquinazolines.

Workflow Visualization

The following diagram details the logical flow from the intermediate to bioactive
pharmacophores.
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Caption: Divergent synthesis pathways leading to major therapeutic classes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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